Strontium-90

Overview

Description

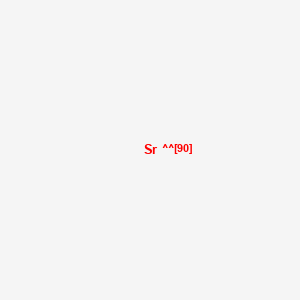

Strontium-90 is a radioactive isotope of the element strontium, which is produced primarily through nuclear fission. It has a half-life of approximately 28.8 years and undergoes beta decay to form yttrium-90, which further decays into stable zirconium-90 . This compound is a significant component of nuclear fallout and is considered a major environmental and health hazard due to its radiotoxicity .

Preparation Methods

Strontium-90 is not found naturally and is produced artificially in nuclear reactors. The primary method of production involves the fission of uranium-235 or plutonium-239 in nuclear reactors . The synthetic route includes:

Nuclear Fission: Uranium-235 or plutonium-239 undergoes fission to produce a variety of fission products, including this compound.

Separation and Purification: The this compound is then separated from other fission products using ion-exchange chromatography, precipitation, and extraction chromatography.

Chemical Reactions Analysis

Strontium-90 primarily undergoes beta decay, a type of radioactive decay where a beta particle (electron) is emitted. The decay process can be summarized as follows:

Beta Decay: This compound decays into yttrium-90, which further decays into stable zirconium-90.

Reactions with Common Reagents: this compound can react with various reagents, such as acids and bases, to form strontium salts.

Scientific Research Applications

Strontium-90 has several applications in scientific research and industry:

Medicine: It is used as a radioactive source for superficial radiation therapy for certain types of cancer.

Industrial Applications: This compound is used in thickness gauges and other industrial measuring devices.

Environmental Studies: It is used to study the effects of radioactive contamination and to develop methods for remediation.

Mechanism of Action

Strontium-90 exerts its effects primarily through its radioactive decay. Once ingested or inhaled, it behaves similarly to calcium and is incorporated into bones and teeth. The beta particles emitted during its decay can cause damage to bone marrow and surrounding tissues, leading to an increased risk of bone cancer and leukemia .

Comparison with Similar Compounds

Strontium-90 is similar to other radioactive isotopes such as cesium-137 and iodine-131, which are also products of nuclear fission and pose significant health risks. this compound is unique in its strong affinity for bone tissue, making it particularly hazardous . Other similar compounds include:

Cesium-137: Another fission product with a half-life of about 30 years, used in medical and industrial applications.

Iodine-131: A fission product with a half-life of about 8 days, used in medical diagnostics and treatment.

This compound’s unique properties and applications make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name |

strontium-90 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Sr/i1+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOAGBVUUVVLOB-NJFSPNSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[90Sr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.90773 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Strontium is a soft, silver-gray metal with 4 stable isotopes. Strontium-90 is the only radioactive isotope with a half-life long enough to be an environmental concern. [Argonne] | |

| Record name | Strontium-90 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10098-97-2 | |

| Record name | Strontium-90 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10098-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strontium Sr-90 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010098972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STRONTIUM SR-90 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TZZ77Z4ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

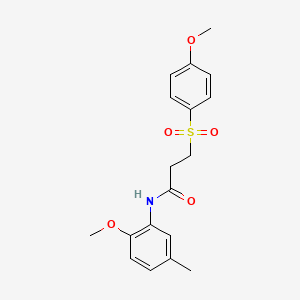

![N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1230793.png)

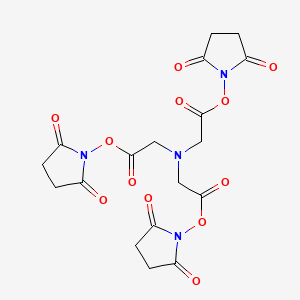

![N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B1230797.png)